カルビドパエチルエステル

説明

Carbidopa Ethyl Ester is an impurity standard of Carbidopa . It is chemically a decarboxylase inhibitor . Carbidopa does not directly treat the symptoms of Parkinson’s disease but enhances the effectiveness of levodopa, a precursor to dopamine . It is used in the management and treatment of Parkinson’s disease (PD) and is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in PD .

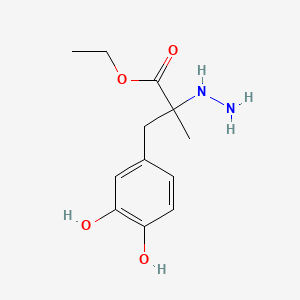

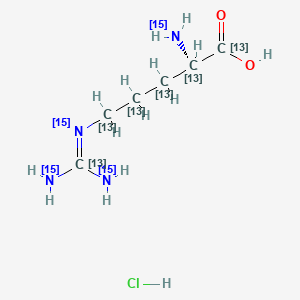

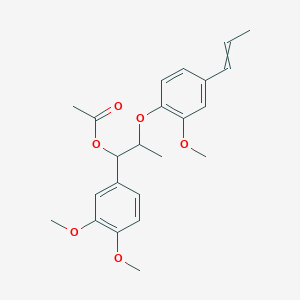

Molecular Structure Analysis

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its IUPAC name is ethyl 3- (3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate . The molecular weight is 254.28 g/mol .Chemical Reactions Analysis

Esters, including Carbidopa Ethyl Ester, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .科学的研究の応用

パーキンソン病の治療

カルビドパエチルエステルは、主にパーキンソン病の治療に使用されます . カルビドパエチルエステルは、中枢神経系 (CNS) 以外でレボドパがドーパミンに変換されるのを阻害するため、パーキンソン病の治療中に CNS 以外にある臓器に対するレボドパの望ましくない副作用を抑制します .

T細胞活性化の阻害

研究によると、カルビドパエチルエステルは、in vitro および in vivo で T細胞の活性化を阻害することが示されています . この特性は、実験的自己免疫性脳脊髄炎 (EAE) やコラーゲン誘発関節炎など、動物モデルにおける症状を軽減するために使用できる可能性があります .

自己免疫の抑制

カルビドパエチルエステルは、自己免疫を抑制することが判明しています . これは、自己免疫疾患の治療に潜在的な治療効果がある可能性があります .

医薬品製造の中間体

カルビドパエチルエステルは、パーキンソン病の治療に使用されるカルビドパの製造における中間体として頻繁に使用されます . カルビドパの合成中は、最終生成物の生成を促進するために反応混合物に添加されます .

クロマトグラフィーに基づく方法

カルビドパエチルエステルは、クロマトグラフィーに基づく方法で測定できます . これは、特に医薬品製剤の分析において、分析化学で有用です

作用機序

Target of Action

Carbidopa Ethyl Ester primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, Carbidopa Ethyl Ester prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier .

Mode of Action

Carbidopa Ethyl Ester, like Carbidopa, acts as a peripheral DDC inhibitor . This property is significant as it allows a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect, instead of being peripherally metabolized into substances unable to cross said barrier .

Biochemical Pathways

Carbidopa Ethyl Ester affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, it prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa to cross the blood-brain barrier and be converted to dopamine within the brain .

Pharmacokinetics

Carbidopa, a closely related compound, is characterized by several factors: erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier . In patients with response fluctuations to levodopa, the concentration-effect curve becomes steeper and shifts to the right compared with patients with stable response .

Result of Action

The primary result of Carbidopa Ethyl Ester’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine concentration . This can alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease . Additionally, Carbidopa has been shown to inhibit T cell activation, suggesting potential therapeutic use in suppression of T cell mediated pathologies .

Action Environment

The action environment of Carbidopa Ethyl Ester is primarily the peripheral body systems outside the blood-brain barrier, where it inhibits DDC It’s worth noting that the synthesis process of carbidopa avoids the use of reagents such as sodium cyanate which have great harm to the environment .

生化学分析

Biochemical Properties

Carbidopa Ethyl Ester interacts with the enzyme AADC, inhibiting its activity . This inhibition prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

Carbidopa Ethyl Ester, similar to Carbidopa, may have significant effects on various types of cells. For instance, Carbidopa has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that Carbidopa Ethyl Ester might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Carbidopa Ethyl Ester’s mechanism of action is likely similar to that of Carbidopa. Carbidopa inhibits AADC, which in turn inhibits the peripheral metabolism of levodopa . This allows more levodopa, a dopamine precursor, to reach the brain where it is converted into dopamine .

Dosage Effects in Animal Models

Studies on Carbidopa have shown that it mitigates experimental autoimmune encephalitis and collagen-induced arthritis in animal models .

Metabolic Pathways

Carbidopa Ethyl Ester is involved in the metabolic pathway of levodopa, acting as an inhibitor of AADC . This prevents the conversion of levodopa to dopamine outside the central nervous system, reducing the unwanted side effects of levodopa on organs located outside of the central nervous system .

Transport and Distribution

Carbidopa Ethyl Ester, like Carbidopa, is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .

Subcellular Localization

Studies on Carbidopa have shown that treatment of ER-positive cells with Carbidopa promoted nuclear localization of AhR .

特性

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-71-3 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)